molecular formula C4H8N4O B2716049 4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1803598-66-4

4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2716049
CAS No.: 1803598-66-4
M. Wt: 128.135
InChI Key: QPBCGWKNLXUFTF-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one ( 1803598-66-4) is a high-purity chemical intermediate belonging to the 4,5-dihydro-1H-1,2,4-triazol-5-one class of compounds, which are recognized for their weak acidic properties and broad spectrum of potential biological activities . With a molecular formula of C4H8N4O and a molecular weight of 128.14 g/mol, this compound serves as a versatile building block in organic and medicinal chemistry research . The core research value of this compound lies in its role as a precursor for the synthesis of more complex molecules. It is specifically designed for the acylation of the 4-amino group to produce novel 4-acylamino derivatives . These derivatives are of significant interest in scientific screening for a range of biological activities, as 1,2,4-triazole and 4,5-dihydro-1H-1,2,4-triazol-5-one rings are reported to exhibit antifungal, antimicrobial, antioxidant, antitumor, and anti-inflammatory properties . The structure of the parent compound allows for further functionalization, enabling researchers to explore structure-activity relationships and develop new potential pharmacologically active agents . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-ethyl-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-2-8-4(9)7(5)3-6-8/h3H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBCGWKNLXUFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)N(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803598-66-4
Record name 4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with formamide, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazoles with different functional groups .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of 4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibit significant antimicrobial activity. For instance, compounds synthesized from this base structure have shown effectiveness against various bacterial strains including Staphylococcus aureus and Enterobacter aerogenes . The mechanism of action is believed to involve interference with microbial cell wall synthesis.

Antioxidant Activity
The antioxidant properties of triazole derivatives have also been studied extensively. These compounds demonstrate the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

Pharmacological Applications
The triazole scaffold is a key structural component in numerous pharmacologically active agents. Research highlights its potential in developing drugs for conditions such as hypertension and diabetes due to its ability to modulate enzyme activities related to these diseases .

Agricultural Applications

In agricultural chemistry, compounds like this compound are explored for their potential as fungicides and herbicides. Their effectiveness against plant pathogens can contribute to sustainable agricultural practices by reducing reliance on traditional chemical pesticides .

Case Studies

Study Findings Application
Study on Antimicrobial Activity Demonstrated effective inhibition of bacterial growth (e.g., E. coli)Potential use in developing new antibiotics
Research on Antioxidant Properties Showed significant free radical scavenging activityDevelopment of nutraceuticals
Agricultural Chemistry Study Found effective against fungal pathogens in cropsUse as a biopesticide

Mechanism of Action

The mechanism of action of 4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may disrupt DNA synthesis or protein function .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 4,5-dihydro-1H-1,2,4-triazol-5-ones are highly dependent on substituents at the C-3 and N-1 positions. Key derivatives include:

  • 3-Methyl/3-Phenyl analogs : These exhibit enhanced lipophilicity, influencing membrane permeability and antimicrobial activity .
  • 4-Arylidenamino derivatives: Schiff base formation with aldehydes (e.g., 3-ethoxy-4-hydroxybenzaldehyde) introduces phenolic or methoxy groups, improving antioxidant and antitumor activities .
  • Acetylated derivatives: Acetylation of the amino group reduces polarity, altering solubility and bioavailability .

Table 1: Substituent Effects on Key Properties

Compound Substituents Key Properties
4-Amino-1-ethyl derivative N-1: ethyl; C-3: variable Moderate acidity (pKa ~9–11 in acetonitrile); tunable antioxidant activity
3-Methyl-4-benzylidenamino C-3: methyl; Schiff base Enhanced antifungal activity; pKa ~8.5–10.2 in isopropyl alcohol
1-Acetyl-3-phenyl derivative N-1: acetyl; C-3: phenyl Reduced acidity; improved radical scavenging (IC50: 12–18 μM)

Acidic Properties and Solvent Effects

The weak acidity of the triazolone N-H group allows potentiometric titration in non-aqueous media. The pKa values vary with solvents and substituents:

  • Ethyl-substituted derivative : In acetonitrile, pKa ranges from 9.8 to 11.2, depending on the C-3 substituent .
  • Methoxybenzylidenamino analogs: Exhibit lower pKa (8.5–9.7) in tert-butyl alcohol due to electron-withdrawing effects .

Table 2: pKa Values in Different Solvents

Compound Isopropyl Alcohol Acetonitrile N,N-Dimethylformamide
4-Amino-1-ethyl (C-3: H) 10.5 11.2 9.8
3-Methyl-4-benzylidenamino 9.7 10.1 8.9
1-Acetyl-3-phenyl 8.9 9.5 7.6

Antioxidant Activity

Schiff base derivatives with diethylamino or hydroxybenzylidenamino groups show superior antioxidant capacity. For example:

  • 4-(4-Diethylaminobenzylidenamino) derivatives: Exhibit 70–85% free radical scavenging at 100 μM, comparable to BHT .
  • Ethyl-substituted analogs : Moderate activity (50–60% scavenging) due to reduced electron-donating groups .

Table 3: Antioxidant Activity (DPPH Scavenging at 100 μM)

Compound % Scavenging Reference Standard (BHT)
4-Diethylaminobenzylidenamino 85% 89%
4-Hydroxybenzylidenamino 78% 89%
4-Amino-1-ethyl derivative 55% 89%

Antitumor and Antimicrobial Activity

  • Antitumor : 3-Phenyl derivatives show IC50 values of 12–25 μM against MCF-7 breast cancer cells .
  • Antimicrobial : Ethyl and methyl derivatives exhibit moderate inhibition (MIC: 32–64 μg/mL) against Staphylococcus aureus .

Molecular Structure and Computational Analysis

Density Functional Theory (DFT) studies reveal that electron-donating groups (e.g., methoxy) stabilize the triazolone ring, reducing HOMO-LUMO gaps and enhancing reactivity . For the ethyl-substituted derivative, computational NMR shifts align closely with experimental data (R² > 0.95), confirming structural accuracy .

Biological Activity

4-Amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 1803598-66-4) is a heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structure incorporates an ethyl group and an amino group, which may influence its biological interactions and efficacy.

PropertyValue
Molecular FormulaC₄H₈N₄O
Molecular Weight128.13 g/mol
CAS Number1803598-66-4
SMILESCCn1ncn(N)c1

The synthesis of this compound typically involves the cyclization of ethyl hydrazinecarboxylate with formamide under controlled conditions, often requiring heat and catalysts to facilitate the reaction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For example, molecular docking studies suggest that this compound interacts robustly with bacterial enzyme targets, demonstrating high binding affinities that correlate with its antibacterial efficacy .

Antiviral and Anticancer Effects

Recent investigations have explored the potential of this triazole derivative as an antiviral and anticancer agent. The compound's mechanism of action may involve the inhibition of specific enzymes or disruption of cellular processes critical for pathogen survival or cancer cell proliferation. Preliminary findings suggest that it may interfere with DNA synthesis or protein function in target cells .

Case Studies

  • Antimicrobial Study : A study evaluating the antibacterial effects of various triazole derivatives found that this compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
  • Anticancer Research : In a comparative analysis of triazole derivatives for anticancer activity, this compound demonstrated notable cytotoxic effects against various cancer cell lines. The compound was effective in inhibiting cell growth at concentrations comparable to established chemotherapeutic agents .
  • Mechanistic Insights : Studies utilizing molecular dynamics simulations have provided insights into how this compound interacts with target proteins involved in cancer progression and microbial resistance. These simulations revealed critical binding interactions that could be leveraged for drug design .

Comparison with Related Compounds

The biological activity of this compound can be compared to other triazole derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
4-Amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-oneModerateLowMethyl group instead of ethyl
4-Amino-3-methylthiazoleHighModerateThiazole ring enhances activity
4-Amino-1-(substituted)-triazolesVariableHighSubstituents affect potency

Q & A

Q. What are the established synthetic routes for 4-amino-1-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via condensation of 3-ethyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with aldehydes (e.g., 4-diethylaminobenzaldehyde) under reflux in ethanol, catalyzed by acetic acid . Key intermediates are characterized using IR and NMR spectroscopy. For example, Schiff base formation is confirmed by a strong C=N stretch at ~1600–1650 cm⁻¹ (IR) and imine proton signals at δ 8.3–8.5 ppm (¹H-NMR) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?

  • Methodological Answer : Use a combination of ¹H/¹³C-NMR, IR, and UV-vis spectroscopy. Key signals include:
  • ¹H-NMR : NH protons (δ 9.5–10.5 ppm) and imine protons (δ 8.3–8.5 ppm) .
  • IR : Triazole C=N (1520–1560 cm⁻¹) and NH stretching (3200–3350 cm⁻¹) .
  • UV-vis : π→π* transitions in the 250–300 nm range for conjugated systems .
    Cross-validate experimental data with computational results (e.g., B3LYP/6-311G(d,p)) to resolve ambiguities .

Q. How is acidity strength determined for the N-H proton in non-aqueous media, and what factors influence it?

  • Methodological Answer : Conduct potentiometric titrations in dimethylformamide (DMF) using tetrabutylammonium hydroxide (TBAH) as the titrant. Acidity constants (pKa) are calculated via the Half-Neutralization Potential method. Delocalization of the N-H proton’s electron pair into the triazole ring increases acidity (pKa ~12–14) . Substituents like electron-withdrawing groups lower pKa further .

Q. What standardized assays are used to evaluate biological activities (e.g., antioxidant potential)?

  • Methodological Answer :
  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values), FRAP (ferric reducing power), and lipid peroxidation inhibition .
  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
    Correlate bioactivity with structural features (e.g., electron-donating substituents enhance antioxidant capacity) .

Advanced Research Questions

Q. How can contradictions between computational and experimental spectroscopic data be resolved?

  • Methodological Answer : Apply scaling factors to computed IR frequencies (e.g., 0.9613 for B3LYP/6-311G(d,p)) and use linear regression (δ_exp = a + b·δ_calc) for NMR shifts. For example, Yüksek et al. (2008) achieved R² > 0.95 for ¹H-NMR using Gaussian G09W and the GIAO method . Discrepancies in UV-vis data may arise from solvent effects; include implicit solvation models (e.g., PCM) in TD-DFT calculations .

Q. What strategies optimize reaction conditions for high-yield synthesis of derivatives?

  • Methodological Answer : Use a factorial design to test variables:
VariableRange TestedOptimal Condition
SolventEthanol, DMF, THFEthanol (reflux)
CatalystAcOH, H₂SO₄, noneAcOH (5 mol%)
Reaction Time4–24 h12 h
Yields >95% are achievable with 4-(4-methylbenzoxy)-benzaldehyde derivatives . Monitor progress via TLC (hexane:ethyl acetate, 3:1) .

Q. How can researchers assess antioxidant mechanisms beyond standard DPPH assays?

  • Methodological Answer : Combine experimental and computational approaches:
  • In Silico : Calculate HOMO-LUMO gaps (ΔE < 4 eV indicates strong electron donation) .
  • In Vitro : Measure ROS scavenging in cell models (e.g., HepG2) and validate with molecular docking (e.g., Keap1-Nrf2 pathway targets) .
  • Kinetics : Use stopped-flow spectroscopy to determine rate constants for radical quenching .

Q. What criteria guide the selection of DFT vs. HF methods for computational studies?

  • Methodological Answer :
MethodBasis SetUse CaseLimitation
DFT/B3LYP6-311G(d,p)Accurate HOMO-LUMO, IR, NMRHigh computational cost
HF6-31G(d)Rapid geometry optimizationUnderestimates electron correlation
Prefer DFT for electronic properties and HF for preliminary conformational analysis .

Q. How can synthetic routes be validated when intermediates are unstable?

  • Methodological Answer :
  • Stabilization : Use low-temperature (0–5°C) conditions for acid-sensitive intermediates .
  • Real-Time Monitoring : Employ in situ FTIR or Raman spectroscopy to track transient species .
  • Alternative Pathways : Replace traditional aldehydes with stabilized Schiff base precursors (e.g., pre-formed imines) .

Q. What integrative approaches link in silico and in vitro data for bioactivity prediction?

  • Methodological Answer :
    Develop QSAR models using descriptors like LogP, polar surface area, and Mulliken charges. For example, derivatives with LogP < 2.5 and high dipole moments (>4 Debye) show enhanced membrane permeability and antioxidant activity . Validate predictions with microplate-based high-throughput screening .

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